molecular formula C13H14N2O3S B282043 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

Katalognummer B282043
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: PYQLGHNBCIZYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPT is a thiadiazole derivative, and its chemical formula is C11H14N2O2S.

Wirkmechanismus

The exact mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is not fully understood. However, it is believed that 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone acts on the hypothalamus-pituitary-gonadal axis, which regulates the production of hormones such as luteinizing hormone and follicle-stimulating hormone. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to increase the production of these hormones, which in turn stimulates the production of testosterone and other growth-promoting hormones.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to have various biochemical and physiological effects. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to increase the growth rate and feed efficiency of livestock by increasing the production of growth-promoting hormones. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has also been shown to reduce the levels of harmful substances such as ammonia in the body, improving the quality of meat and fish.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is its ease of synthesis and high yield. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is also relatively stable and can be stored for long periods without significant degradation. However, 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has some limitations for lab experiments. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is a relatively new compound, and its toxicity and safety profile are not fully understood. Further studies are needed to determine the optimal dosage and duration of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone treatment.

Zukünftige Richtungen

1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has shown great potential in various fields, and further studies are needed to fully understand its mechanism of action and potential applications. Some of the future directions for 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone research include:
1. Studies to determine the optimal dosage and duration of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone treatment in livestock and humans.
2. Studies to determine the safety and toxicity profile of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone in various animal models.
3. Studies to determine the potential applications of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone in the treatment of various inflammatory diseases and cancers.
4. Studies to determine the potential applications of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone in other fields such as biotechnology and environmental science.
Conclusion
1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to increase the growth rate and feed efficiency of livestock, improve the quality of meat and fish, and have potential applications in the treatment of various inflammatory diseases and cancers. Further studies are needed to fully understand the mechanism of action and potential applications of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone.

Synthesemethoden

1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-5-nitrothiadiazole with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone as a yellow solid with a high yield and purity.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been extensively studied for its potential applications in various fields. One of the primary applications of 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is in the field of agriculture. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to increase the growth rate and feed efficiency of livestock such as pigs, chickens, and fish. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has also been shown to improve the quality of meat and fish by reducing the levels of ammonia and other harmful substances.
1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has also been studied for its potential applications in the field of medicine. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 1-(2,4-Dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has also been shown to have anti-cancer properties and may be useful in the treatment of various types of cancers.

Eigenschaften

Molekularformel

C13H14N2O3S

Molekulargewicht

278.33 g/mol

IUPAC-Name

1-(2,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

InChI

InChI=1S/C13H14N2O3S/c1-8-14-15-13(19-8)7-11(16)10-5-4-9(17-2)6-12(10)18-3/h4-6H,7H2,1-3H3

InChI-Schlüssel

PYQLGHNBCIZYGM-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)CC(=O)C2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CC1=NN=C(S1)CC(=O)C2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.